![molecular formula C17H20ClNO2 B5218138 2-methoxy-4-[5-(1-piperidinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride](/img/structure/B5218138.png)
2-methoxy-4-[5-(1-piperidinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride
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Overview
Description
2-methoxy-4-[5-(1-piperidinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride, also known as MPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPP is a synthetic compound that was first synthesized in the 1990s and has since been studied extensively for its biological effects.
Scientific Research Applications
2-methoxy-4-[5-(1-piperidinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride has been studied extensively for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 2-methoxy-4-[5-(1-piperidinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[5-(1-piperidinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-methoxy-4-[5-(1-piperidinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 2-methoxy-4-[5-(1-piperidinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell growth and differentiation.
Biochemical and Physiological Effects
2-methoxy-4-[5-(1-piperidinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride has been shown to have a variety of biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the activity of COX-2. 2-methoxy-4-[5-(1-piperidinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-methoxy-4-[5-(1-piperidinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride has been shown to protect neurons from oxidative stress and other forms of damage.
Advantages and Limitations for Lab Experiments
2-methoxy-4-[5-(1-piperidinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is stable under a variety of conditions. 2-methoxy-4-[5-(1-piperidinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride is also relatively inexpensive compared to other compounds with similar biological effects. However, 2-methoxy-4-[5-(1-piperidinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride has several limitations for lab experiments. The compound has low solubility in water, which can make it difficult to work with in certain experiments. In addition, 2-methoxy-4-[5-(1-piperidinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride has not been extensively studied in vivo, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the study of 2-methoxy-4-[5-(1-piperidinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride. One potential direction is the development of more efficient synthesis methods for the compound. Another potential direction is the study of the compound's effects in vivo, which could provide more insight into its potential therapeutic applications. Finally, the study of 2-methoxy-4-[5-(1-piperidinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride in combination with other compounds could lead to the development of more effective treatments for a variety of diseases and disorders.
Synthesis Methods
The synthesis of 2-methoxy-4-[5-(1-piperidinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride involves a multistep process that requires several chemical reagents and equipment. The first step involves the synthesis of 2-methoxy-4-nitrophenol, which is then subjected to reduction using sodium borohydride to form 2-methoxy-4-aminophenol. The next step involves the coupling of 2-methoxy-4-aminophenol with 5-bromo-1-pentadiyne in the presence of a palladium catalyst to form 2-methoxy-4-[5-(1-piperidinyl)-1,3-pentadiyn-1-yl]phenol. Finally, the compound is hydrolyzed using hydrochloric acid to form 2-methoxy-4-[5-(1-piperidinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride.
properties
IUPAC Name |
2-methoxy-4-(5-piperidin-1-ylpenta-1,3-diynyl)phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.ClH/c1-20-17-14-15(9-10-16(17)19)8-4-2-5-11-18-12-6-3-7-13-18;/h9-10,14,19H,3,6-7,11-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXURCFXFXVIKPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#CC#CCN2CCCCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(5-(piperidin-1-yl)penta-1,3-diyn-1-yl)phenol hydrochloride |
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